2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole
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Overview
Description
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is an organic compound characterized by the presence of chloro, trifluoroethoxy, and fluoro groups attached to an anisole backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 5-fluoroanisole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and trifluoroethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electronegative groups like chloro and fluoro can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid
Uniqueness
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is unique due to the combination of chloro, trifluoroethoxy, and fluoro groups on an anisole backbone. This unique structure imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4O2/c1-15-7-4-5(11)2-3-6(7)16-9(13,14)8(10)12/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSGLNQRMPNFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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